molecular formula C21H16N2O2S2 B2825424 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide CAS No. 895481-62-6

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide

Cat. No.: B2825424
CAS No.: 895481-62-6
M. Wt: 392.49
InChI Key: HGVJEGRDMOXWRD-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide is a complex organic compound that features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a phenylthioacetamide structure. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide typically involves multi-step organic reactions. One possible route could include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the hydroxyphenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the hydroxyphenyl moiety.

    Introduction of the phenylthioacetamide group: This could be done through a nucleophilic substitution reaction where a phenylthio group is introduced, followed by acylation to form the acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The phenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or reduced derivatives.

    Substitution: Formation of substituted phenylthioacetamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide: Lacks the phenylthio group.

    N-(4-hydroxyphenyl)-2-(phenylthio)acetamide: Lacks the benzo[d]thiazole moiety.

    N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thioacetamide: Similar structure but different functional groups.

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide is unique due to the combination of its benzo[d]thiazole, hydroxyphenyl, and phenylthioacetamide groups, which may confer unique biological activities and chemical properties not found in similar compounds.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S2/c24-18-11-10-14(22-20(25)13-26-15-6-2-1-3-7-15)12-16(18)21-23-17-8-4-5-9-19(17)27-21/h1-12,24H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVJEGRDMOXWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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